molecular formula C22H20ClNO5 B11580595 3-{5-(4-chlorophenyl)-1-[4-(ethoxycarbonyl)-3-hydroxyphenyl]-1H-pyrrol-2-yl}propanoic acid

3-{5-(4-chlorophenyl)-1-[4-(ethoxycarbonyl)-3-hydroxyphenyl]-1H-pyrrol-2-yl}propanoic acid

Cat. No.: B11580595
M. Wt: 413.8 g/mol
InChI Key: WYINEJSMCAIBRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{5-(4-chlorophenyl)-1-[4-(ethoxycarbonyl)-3-hydroxyphenyl]-1H-pyrrol-2-yl}propanoic acid is a complex organic compound with a unique structure that includes a pyrrole ring, a chlorophenyl group, and an ethoxycarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{5-(4-chlorophenyl)-1-[4-(ethoxycarbonyl)-3-hydroxyphenyl]-1H-pyrrol-2-yl}propanoic acid typically involves multi-step organic reactions. The process begins with the preparation of the pyrrole ring, followed by the introduction of the chlorophenyl and ethoxycarbonyl groups. Common reagents used in these reactions include chlorinating agents, carboxylating agents, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-{5-(4-chlorophenyl)-1-[4-(ethoxycarbonyl)-3-hydroxyphenyl]-1H-pyrrol-2-yl}propanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to modify specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group, where the chlorine atom can be replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-{5-(4-chlorophenyl)-1-[4-(ethoxycarbonyl)-3-hydroxyphenyl]-1H-pyrrol-2-yl}propanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-{5-(4-chlorophenyl)-1-[4-(ethoxycarbonyl)-3-hydroxyphenyl]-1H-pyrrol-2-yl}propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering various biochemical pathways. The exact pathways and molecular targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-{5-(4-chlorophenyl)-1-[4-(methoxycarbonyl)-3-hydroxyphenyl]-1H-pyrrol-2-yl}propanoic acid
  • 3-{5-(4-chlorophenyl)-1-[4-(ethoxycarbonyl)-3-methoxyphenyl]-1H-pyrrol-2-yl}propanoic acid
  • 3-{5-(4-bromophenyl)-1-[4-(ethoxycarbonyl)-3-hydroxyphenyl]-1H-pyrrol-2-yl}propanoic acid

Uniqueness

The uniqueness of 3-{5-(4-chlorophenyl)-1-[4-(ethoxycarbonyl)-3-hydroxyphenyl]-1H-pyrrol-2-yl}propanoic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C22H20ClNO5

Molecular Weight

413.8 g/mol

IUPAC Name

3-[5-(4-chlorophenyl)-1-(4-ethoxycarbonyl-3-hydroxyphenyl)pyrrol-2-yl]propanoic acid

InChI

InChI=1S/C22H20ClNO5/c1-2-29-22(28)18-10-7-17(13-20(18)25)24-16(9-12-21(26)27)8-11-19(24)14-3-5-15(23)6-4-14/h3-8,10-11,13,25H,2,9,12H2,1H3,(H,26,27)

InChI Key

WYINEJSMCAIBRH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)N2C(=CC=C2C3=CC=C(C=C3)Cl)CCC(=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.